molecular formula C7H11ClN2O2S B1395361 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1249845-38-2

5-tert-butyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1395361
CAS No.: 1249845-38-2
M. Wt: 222.69 g/mol
InChI Key: ABOMRAOEHFYMJG-UHFFFAOYSA-N
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Description

5-tert-Butyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a tert-butyl group at the 5-position and a sulfonyl chloride group at the 4-position of the pyrazole ring. It is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 5-tert-butyl-1H-pyrazole as the starting material.

  • Sulfonylation Reaction: The pyrazole ring is subjected to sulfonylation using chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group.

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 5-tert-Butyl-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:

  • Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids or sulfates.

  • Reduction: The sulfonyl chloride group can be reduced to form sulfides or sulfoxides.

  • Substitution: The pyrazole ring can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfonic acids and sulfates.

  • Reduction Products: Sulfides and sulfoxides.

  • Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-tert-Butyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pyrazole derivatives and other heterocyclic compounds.

  • Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

  • Medicine: It is utilized in the development of drugs targeting various diseases, such as cancer and microbial infections.

  • Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 1-tert-butyl-1H-pyrazole-5-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position on the pyrazole ring.

  • 3,5-di-tert-butyl-1H-pyrazole: Contains two tert-butyl groups on the pyrazole ring, but lacks the sulfonyl chloride group.

Uniqueness: 5-tert-Butyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the tert-butyl group enhances its stability and provides steric hindrance, affecting its chemical behavior compared to other pyrazole derivatives.

Properties

IUPAC Name

5-tert-butyl-1H-pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2S/c1-7(2,3)6-5(4-9-10-6)13(8,11)12/h4H,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOMRAOEHFYMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NN1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201214373
Record name 3-(1,1-Dimethylethyl)-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249845-38-2
Record name 3-(1,1-Dimethylethyl)-1H-pyrazole-4-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1249845-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1-Dimethylethyl)-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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